1-Thiocoumarin, 3-amino-4-(methylamino)-
Description
Contextualization of Thiocoumarin Derivatives within Heterocyclic Chemistry
Thiocoumarins represent a significant class of heterocyclic compounds, structurally analogous to coumarins, with one or both oxygen atoms of the benzopyranone skeleton replaced by sulfur. nih.gov This substitution of oxygen with sulfur, a common strategy in medicinal chemistry, can modulate the molecule's chemical properties and biological activity. nih.gov Thiocoumarins, including their subclasses 2-thioxocoumarins and dithiocoumarins, are considered "privileged scaffolds" in medicinal chemistry due to their diverse pharmacological potential. nih.gov
The synthesis of thiocoumarin derivatives often commences from versatile starting materials like 4-hydroxythiocoumarin, which can be readily modified to introduce a variety of functional groups and build more complex heterocyclic systems. nih.gov The introduction of different substituents onto the thiocoumarin core allows for the fine-tuning of its electronic and steric properties, which in turn can influence its biological interactions. nih.govnih.gov The thiocarbonyl group, a defining feature of thiocoumarins, imparts unique electronic properties that have been exploited in the development of fluorescent probes and sensors. nih.govnih.gov
Significance of Aminated Heterocyclic Systems in Organic Synthesis
Heterocyclic compounds bearing amino groups are fundamental building blocks in organic synthesis and are prevalent in a vast array of natural products and synthetic pharmaceuticals. researchgate.netlibretexts.org The presence of an amino group on a heterocyclic ring system introduces a site of nucleophilicity and basicity, significantly influencing the molecule's reactivity and potential for further functionalization. researchgate.net These aminated heterocycles serve as versatile intermediates for the construction of more complex molecular architectures, including fused heterocyclic systems. researchgate.netorganic-chemistry.org
The position and nature of the amino substituent on the heterocyclic core are crucial in determining the compound's chemical behavior and biological profile. For instance, the reactivity of aminocoumarins is highly dependent on the location of the amino group. researchgate.net The introduction of primary, secondary, or tertiary amines can lead to compounds with a wide spectrum of biological activities. youtube.com Reductive amination and other synthetic methodologies are commonly employed to introduce amino functionalities into heterocyclic frameworks. libretexts.orgyoutube.com
Rationale for Investigating 1-Thiocoumarin, 3-amino-4-(methylamino)-
While specific research on 1-Thiocoumarin, 3-amino-4-(methylamino)- is not extensively documented, the rationale for its investigation can be inferred from studies on closely related analogs. The core thiocoumarin structure is a known pharmacophore, and the introduction of amino groups at the 3- and 4-positions is a recognized strategy for modulating biological activity. ontosight.aiontosight.ai For instance, derivatives such as 1-Thiocoumarin, 3-amino-4-benzylamino- and 1-Thiocoumarin, 3-amino-4-butylamino- have been synthesized and investigated for their potential pharmacological properties. ontosight.aiontosight.ai
The investigation of 1-Thiocoumarin, 3-amino-4-(methylamino)- would be a logical progression in exploring the structure-activity relationships within this class of compounds. The methylamino group at the 4-position offers a smaller, less sterically hindered substituent compared to benzylamino or butylamino groups, which could lead to different binding affinities with biological targets. The presence of both a primary amino group at the 3-position and a secondary methylamino group at the 4-position provides multiple sites for potential interactions, such as hydrogen bonding, which are critical for biological recognition.
Overview of Research Scope and Objectives
The primary scope of research into 1-Thiocoumarin, 3-amino-4-(methylamino)- would encompass its chemical synthesis and thorough characterization. A key objective would be to develop an efficient synthetic route to obtain the pure compound. This would likely involve a multi-step synthesis, potentially starting from a suitable thiocoumarin precursor, followed by the sequential introduction of the amino and methylamino groups.
A further objective would be the detailed structural elucidation of the synthesized compound using modern spectroscopic techniques. Given the known fluorescence of some thiocoumarin derivatives, investigating the photophysical properties of 1-Thiocoumarin, 3-amino-4-(methylamino)- would also be a valuable research avenue. nih.gov The ultimate goal of such research would be to assess the potential of this novel compound as a bioactive agent, drawing comparisons with the known biological activities of other aminated thiocoumarins, which have shown promise as antimicrobial, anticoagulant, and anticancer agents. ontosight.aiontosight.ainih.gov
Structure
3D Structure
Properties
CAS No. |
66285-07-2 |
|---|---|
Molecular Formula |
C10H10N2OS |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
3-amino-4-(methylamino)thiochromen-2-one |
InChI |
InChI=1S/C10H10N2OS/c1-12-9-6-4-2-3-5-7(6)14-10(13)8(9)11/h2-5,12H,11H2,1H3 |
InChI Key |
GBCUABOWZSZDTB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=O)SC2=CC=CC=C21)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Thiocoumarin, 3 Amino 4 Methylamino
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of the target compound, 1-Thiocoumarin, 3-amino-4-(methylamino)- (1) , suggests several plausible disconnection points. The primary disconnections are at the C-N bonds of the substituents.
A logical pathway involves the late-stage reduction of a nitro group at the C-3 position to the corresponding amine. This leads to the precursor 4-(methylamino)-3-nitro-1-thiocoumarin (2) . The methylamino group at C-4 can be installed via nucleophilic aromatic substitution of a suitable leaving group, such as a halide, pointing to 4-chloro-3-nitro-1-thiocoumarin (3) as a key intermediate.
The thiocoumarin core itself can be disconnected through the lactone ring. A common and effective strategy for forming the thiocoumarin ring is the intramolecular cyclization of a malonic acid derivative with a thiophenol. This leads back to 4-hydroxy-3-nitro-1-thiocoumarin (4) , which can be synthesized from 4-hydroxy-1-thiocoumarin (5) . The synthesis of 5 is well-established and typically starts from thiophenol and a malonic acid equivalent. This strategic approach allows for the robust construction of the core followed by controlled functionalization.
Classical Synthetic Routes to the 1-Thiocoumarin Core
The formation of the 1-thiocoumarin scaffold is a critical step in the synthesis of the target molecule. Most synthetic routes converge on the preparation of 4-hydroxy-1-thiocoumarin, a versatile intermediate for further functionalization. nih.gov
One of the most traditional methods involves the direct condensation of a thiophenol with malonic acid. This reaction is typically promoted by a combination of phosphorus oxychloride (POCl₃) and a Lewis acid like aluminum chloride (AlCl₃) under heating. nih.gov While effective, this one-pot method can sometimes result in low yields for certain substituted thiophenols.
An alternative and often higher-yielding two-step method has been developed. nih.gov This involves the initial formation of an intermediate dithiophenyl ester of malonic acid under moderate conditions, which is then subjected to intramolecular cyclization to afford the 4-hydroxy-1-thiocoumarin. This approach offers better control and often improved yields. nih.gov
The efficiency of the cyclization to form the 1-thiocoumarin ring can be influenced by several factors, including the choice of catalyst and reaction conditions. Research into the synthesis of related coumarin (B35378) systems has shown that various Lewis acids can be employed to catalyze the Pechmann condensation, which is analogous to the thiocoumarin synthesis. Catalysts such as SnCl₂, ZnCl₂, and AlCl₃ have been used, with their effectiveness being substrate-dependent. rasayanjournal.co.in
Furthermore, the use of microwave irradiation has emerged as a technique to accelerate these reactions, often leading to cleaner products and shorter reaction times. nih.gov This method has been successfully applied to the synthesis of various thiocoumarin derivatives. nih.gov
Table 1: Comparison of Cyclization Conditions for 4-Hydroxy-1-thiocoumarin Synthesis
| Method | Reagents | Conditions | Reported Yields (Analogous Systems) | Reference |
|---|---|---|---|---|
| Classical One-Pot | Thiophenol, Malonic Acid, POCl₃, AlCl₃ | Prolonged heating | 50-90% (variable) | nih.gov |
| Two-Step Method | Thiophenol, Malonic Acid derivative, then cyclization catalyst | Moderate, then cyclization | Often higher than one-pot | nih.gov |
| Microwave-Assisted | Thiophenol, Malonic Acid, Lewis Acid | Microwave irradiation | Efficient and fast | nih.gov |
Once the 4-hydroxy-1-thiocoumarin core is obtained, it serves as a platform for subsequent functional group transformations. The hydroxyl group at the C-4 position is particularly important as it can be readily converted into other functional groups, such as a chloro or tosyloxy group, to facilitate nucleophilic substitution reactions. nih.gov
Targeted Introduction of Amino and Methylamino Substituents
With the 1-thiocoumarin core in hand, the next phase of the synthesis focuses on the regioselective introduction of the 3-amino and 4-methylamino groups.
Direct amination at the C-3 position of the 4-hydroxy-1-thiocoumarin is challenging. A more viable and controllable strategy is the nitration of the C-3 position followed by the reduction of the resulting nitro group.
The nitration of 4-hydroxy-1-thiocoumarin can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, to yield 4-hydroxy-3-nitro-1-thiocoumarin. The subsequent reduction of the 3-nitro group to a 3-amino group can be accomplished using a variety of reducing agents. Tin(II) chloride (SnCl₂) in the presence of an acid like HCl is a classic and effective method for the selective reduction of aromatic nitro groups without affecting other reducible functionalities in the molecule. stackexchange.com Other methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel, are also widely used. commonorganicchemistry.comwikipedia.org
Table 2: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Selectivity | Reference |
|---|---|---|---|
| SnCl₂ / HCl | Acidic, often heated | Good for aromatic nitro groups, tolerates many functional groups | stackexchange.com |
| H₂ / Pd/C | Neutral, room temperature and pressure | Highly efficient, but can reduce other groups | commonorganicchemistry.com |
| Fe / Acid | Acidic (e.g., acetic acid) | Mild and selective | commonorganicchemistry.com |
| Sodium Hydrosulfite | Aqueous or alcoholic solution | Can be selective | wikipedia.org |
The introduction of the methylamino group at the C-4 position is proposed to proceed through a nucleophilic aromatic substitution reaction on a 4-chloro-3-nitro-1-thiocoumarin intermediate. This intermediate can be prepared from 4-hydroxy-3-nitro-1-thiocoumarin by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The analogous transformation is well-documented for coumarin systems, where 4-chloro-3-nitrocoumarin (B1585357) is a key precursor for the synthesis of various 4-substituted derivatives. rsc.orgresearchgate.net
The resulting 4-chloro-3-nitro-1-thiocoumarin is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitro group and the carbonyl function. Reaction with methylamine (B109427) in a suitable solvent would lead to the displacement of the chloride ion and the formation of 4-(methylamino)-3-nitro-1-thiocoumarin. The final step would then be the reduction of the nitro group as described in the previous section to yield the target compound, 1-Thiocoumarin, 3-amino-4-(methylamino)-.
Modern and Sustainable Synthetic Approaches
Green chemistry principles are increasingly influencing the development of synthetic routes to heterocyclic compounds, including thiocoumarins. These modern approaches aim to reduce waste, minimize energy consumption, and avoid hazardous reagents.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various coumarin and thiocoumarin derivatives. nih.govnih.gov For example, microwave irradiation has been used in Lewis acid-catalyzed reactions to introduce functional groups like pyrimidine (B1678525) and 1,3,4-oxadiazole (B1194373) onto the thiocoumarin scaffold, described as an efficient, selective, fast, and clean method. nih.gov
The synthesis of 4-methyl coumarins via Pechmann condensation has also been optimized using microwave irradiation under solvent-free conditions, significantly reducing reaction times compared to conventional heating. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Generic Coumarin Derivative
| Parameter | Conventional Heating | Microwave-Assisted | Reference |
| Reaction Time | Several hours to days | Minutes to hours | nih.gov |
| Yield | Moderate to Good | Good to Excellent | nih.gov |
| Conditions | High temperatures, often with reflux | Controlled temperature and pressure | researchgate.net |
| Solvent Use | Often requires organic solvents | Can be performed solvent-free | nih.gov |
Although a specific protocol for 1-Thiocoumarin, 3-amino-4-(methylamino)- is not available, a plausible microwave-assisted route could involve the reaction of a 4-chloro or 4-hydroxythiocoumarin precursor with methylamine, followed by a subsequent step to introduce the 3-amino group, with microwave energy potentially accelerating one or both steps.
Photochemical Synthesis
Photochemical reactions utilize light to induce chemical transformations and can offer unique reactivity pathways. While less common for the primary synthesis of the thiocoumarin ring itself, photochemical methods have been used to modify coumarin and thiocoumarin derivatives. researchgate.net For instance, caged peptides have been developed using thiocoumarin derivatives as photoremovable protecting groups, where irradiation with light releases the active biomolecule. ub.edu This demonstrates that the thiocoumarin scaffold is photochemically active.
A potential, albeit speculative, photochemical approach to the target compound could involve the photo-amination of a pre-functionalized thiocoumarin. However, research in this specific area is currently lacking.
Solvent-Free Reaction Conditions
The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions can lead to improved yields, easier work-ups, and reduced environmental impact. us.es The Biginelli reaction, used to synthesize dihydropyrimidinones and thiones, has been successfully adapted to solvent-free conditions using a Brønsted acidic ionic liquid as a catalyst. nih.gov
For coumarin synthesis, the Pechmann condensation has been effectively performed under solvent-free conditions, catalyzed by meglumine (B1676163) sulfate (B86663) under both thermal and microwave conditions. researchgate.net Similarly, the synthesis of 7-hydroxy-4-methyl coumarin has been achieved with high yield under solvent-free microwave irradiation. nih.gov These examples strongly suggest that the synthesis of thiocoumarin precursors could be adapted to solvent-free protocols.
Table 2: Examples of Solvent-Free Synthesis in Related Heterocycles
| Reaction Type | Catalyst | Conditions | Product Class | Reference |
| Pechmann Condensation | Meglumine Sulfate | Thermal / Microwave | Coumarins | researchgate.net |
| Pechmann Condensation | SnCl₂·2H₂O | Microwave | Coumarins | nih.gov |
| Biginelli Reaction | [Btto][p-TSA] | Thermal | Dihydropyrimidinones/thiones | nih.gov |
Total Synthesis Strategies
The total synthesis of a complex molecule like 1-Thiocoumarin, 3-amino-4-(methylamino)- would likely involve a multi-step sequence. As no direct total synthesis has been published, strategies must be inferred from the synthesis of related structures. The most common route to the thiocoumarin core begins with a substituted thiophenol, which undergoes cyclization with a suitable three-carbon synthon. nih.gov For example, the reaction of a thiophenol with malonic acid in the presence of a dehydrating agent like POCl₃ and a Lewis acid can yield a 4-hydroxythiocoumarin. nih.gov
A hypothetical total synthesis for the target compound could be envisioned as follows:
Preparation of a Precursor: Synthesis of a 2-mercaptobenzoic acid derivative with appropriate protecting groups.
Ring Formation: Cyclization with a reagent that introduces the C3 and C4 carbons with the required amino functionalities, likely in a protected form (e.g., nitro or azide (B81097) groups).
Functional Group Interconversion: Reduction of the nitro or azide groups to amines, followed by methylation of the 4-amino group.
This remains a conceptual outline, as the specific reagents and reaction conditions would need to be developed.
Stereoselective Synthesis Considerations
If the target molecule or its precursors contain stereocenters, stereoselective synthesis becomes a critical consideration. While 1-Thiocoumarin, 3-amino-4-(methylamino)- itself is achiral, its dihydro-analogs or intermediates could be chiral.
Significant progress has been made in the stereoselective synthesis of related coumarin derivatives. For example, the first enantioselective synthesis of 4-amino-3,4-dihydrocoumarins was recently reported. nih.gov This method is based on the stereoselective addition of an ethyl acetate (B1210297) lithium enolate to N-tert-butylsulfinylimines derived from salicylaldehydes. nih.gov This approach provides access to enantiopure 4-amino-3,4-dihydrocoumarins.
Adapting such a strategy to the thiocoumarin series would be a logical extension. A hypothetical stereoselective synthesis of a chiral precursor to the target compound might involve:
Stereoselective addition to a thio-salicylaldehyde-derived imine.
Cyclization to form a chiral 3,4-dihydrothiocoumarin.
Subsequent functional group manipulation to introduce the 3-amino group and achieve the final aromatic thiocoumarin.
Computational models, as used in the coumarin series, could aid in predicting the stereochemical outcome of such reactions. nih.gov
Chemical Reactivity and Mechanistic Investigations of 1 Thiocoumarin, 3 Amino 4 Methylamino
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of the thiocoumarin scaffold is susceptible to electrophilic aromatic substitution (SEAr). mdpi.com The rate and regioselectivity of these reactions are profoundly influenced by the substituents present on the ring. In the case of 1-Thiocoumarin, 3-amino-4-(methylamino)-, the thiocarbonyl group and the fused pyran-2-thione ring act as deactivating groups, withdrawing electron density from the aromatic ring. Conversely, the amino and methylamino groups at positions 3 and 4, respectively, are powerful activating groups that donate electron density to the ring system through resonance. researchgate.netnih.gov
The directing effect of these activating groups, particularly the lone pairs on the nitrogen atoms, will dominate the regioselectivity of electrophilic attack. researchgate.netnih.gov These groups are ortho-, para-directing, meaning that incoming electrophiles will preferentially substitute at positions ortho and para to them. libretexts.org Given the substitution pattern of the target molecule, electrophilic attack is most likely to occur at the C5 and C7 positions of the benzothiopyran-2-one ring, as these are ortho and para to the activating amino groups and are also activated by the sulfur atom in the thiocoumarin ring.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. organic-chemistry.org For instance, nitration would likely proceed with a mixture of nitric and sulfuric acids, while halogenation could be achieved with elemental halogens in the presence of a Lewis acid. organic-chemistry.org Friedel-Crafts reactions, which introduce alkyl or acyl groups, are also plausible, though the presence of the basic amino groups could lead to complexation with the Lewis acid catalyst, potentially deactivating the ring or leading to side reactions. masterorganicchemistry.comkhanacademy.orgnumberanalytics.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 1-Thiocoumarin, 3-amino-4-(methylamino)-
| Position | Predicted Reactivity | Rationale |
| C5 | Highly Favored | Ortho to the activating sulfur atom and para to the activating 4-(methylamino) group. |
| C6 | Less Favored | Meta to the activating groups. |
| C7 | Highly Favored | Para to the activating sulfur atom and ortho to the activating 4-(methylamino) group. |
| C8 | Less Favored | Ortho to the deactivating thiocarbonyl group. |
Nucleophilic Addition and Substitution Reactions
The thiocoumarin ring system possesses several sites susceptible to nucleophilic attack. The C2 carbon of the thiocarbonyl group is electrophilic and can be attacked by nucleophiles. Additionally, the C4 position is part of an enamine-like system, making it reactive towards certain electrophiles and the C3 position susceptible to nucleophilic attack under specific conditions. nih.govresearchgate.net
The amino and methylamino groups at positions 3 and 4 can themselves act as nucleophiles. The primary amino group at C3 can participate in condensation reactions with aldehydes and ketones to form Schiff bases, or be acylated by acid chlorides and anhydrides. Both amino groups can be alkylated. These reactions can serve as a basis for the synthesis of more complex heterocyclic systems fused to the thiocoumarin core. nih.gov
Michael additions to the α,β-unsaturated system of the thiocoumarin ring are also possible, particularly with soft nucleophiles. researchgate.net The presence of the electron-donating amino groups would likely modulate the reactivity of the Michael acceptor. Furthermore, nucleophilic substitution reactions at the C4 position can occur, especially if a good leaving group is present.
Oxidation and Reduction Pathways
The thiocoumarin ring and its substituents can undergo both oxidation and reduction reactions. The sulfur atom in the thiocarbonyl group is susceptible to oxidation, potentially forming a sulfoxide (B87167) or sulfone. mdpi.com The amino groups can also be oxidized, though this often requires specific reagents to avoid polymerization or degradation of the aromatic ring. The electrochemical potential at which aniline (B41778) derivatives are oxidized is dependent on the nature of the substituents on both the nitrogen and the aromatic ring. Electron-donating groups generally lower the oxidation potential.
Reduction of the thiocoumarin system can occur at the C=C double bond of the pyran-2-thione ring, leading to the corresponding dihydrothiocoumarin. The thiocarbonyl group can also be reduced, for example, with sodium borohydride (B1222165) or lithium aluminum hydride, to the corresponding thiolactone or even be completely removed under more forcing conditions.
Table 2: Potential Oxidation and Reduction Products of 1-Thiocoumarin, 3-amino-4-(methylamino)-
| Reaction Type | Reagent (Example) | Potential Product(s) |
| Oxidation | m-CPBA | 1-Thiocoumarin-S-oxide, 3-amino-4-(methylamino)- |
| Oxidation | H₂O₂ | Various oxidized and ring-opened products |
| Reduction | NaBH₄ | 3,4-Dihydro-1-thiocoumarin, 3-amino-4-(methylamino)- |
| Reduction | H₂/Pd-C | 3,4-Dihydro-1-thiocoumarin, 3-amino-4-(methylamino)- |
Acid-Base Properties and Proton Transfer Mechanisms
The amino groups at positions 3 and 4 confer basic properties to the molecule. These groups can be protonated by acids to form the corresponding ammonium (B1175870) salts. The basicity of these amino groups will be influenced by the electron-withdrawing nature of the thiocoumarin ring system. The pKa values of these groups can be estimated based on data from similar aminocoumarin and aminothiocoumarin derivatives, and would be expected to be lower than that of simple alkylamines due to resonance delocalization of the nitrogen lone pair into the ring.
The thiocarbonyl group can also be protonated under strongly acidic conditions, which would further activate the ring towards nucleophilic attack. The study of hydrolysis rates of thiocoumarins in the presence of a base indicates that the thiocarbonyl group is susceptible to nucleophilic attack by hydroxide (B78521) ions, leading to ring opening. researchgate.netnih.govsci-hub.st The rate of this hydrolysis is influenced by the substituents on the ring and the solvent system. researchgate.netnih.govsci-hub.st
Thermal Rearrangements and Decomposition Pathways
Nitrogen-containing heterocyclic compounds can undergo complex thermal rearrangements and decomposition reactions. acs.orgresearchgate.netnih.gov The thermal stability of 1-Thiocoumarin, 3-amino-4-(methylamino)- will depend on the strength of the bonds within the molecule. At elevated temperatures, decomposition is likely to initiate at the weakest bonds. The C-S and C-N bonds are potential sites for initial cleavage.
Pyrolysis of similar nitrogen-containing heterocycles often leads to the formation of smaller, volatile molecules such as ammonia, hydrogen cyanide, and various hydrocarbons. acs.orgmdpi.com The specific decomposition pathway and the resulting products will be highly dependent on the temperature, atmosphere (inert or oxidative), and the presence of any catalysts. In an oxidative atmosphere, the decomposition is expected to be more complex, leading to the formation of nitrogen oxides and sulfur oxides. acs.org
Photochemical Transformations
Coumarins and thiocoumarins are known to be photochemically active. mdpi.comacs.orgresearchgate.net Upon absorption of UV or visible light, they can be excited to singlet and triplet states, which can then undergo various photochemical reactions. One common photochemical reaction of coumarins is [2+2] cycloaddition, where the C3-C4 double bond reacts with an alkene to form a cyclobutane (B1203170) ring. acs.orgresearchgate.net The presence of the amino and methylamino groups will likely influence the photophysical and photochemical properties of the molecule, potentially shifting the absorption and emission wavelengths and affecting the efficiency of photochemical reactions.
The photochemical stability of aminocoumarins can be influenced by their environment. For instance, the formation of inclusion complexes with cyclodextrins has been shown to inhibit the photodegradation of 7-amino-4-methylcoumarin. researchgate.net This suggests that the photochemical stability of 1-Thiocoumarin, 3-amino-4-(methylamino)- could be enhanced through similar supramolecular interactions.
Reaction Kinetics and Thermodynamic Analyses
The kinetics of reactions involving thiocoumarins, such as base-catalyzed hydrolysis, have been studied to elucidate reaction mechanisms. researchgate.netnih.govniscpr.res.in These studies often involve determining rate constants at different temperatures to calculate activation parameters like enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡). researchgate.netnih.gov Such data provides insight into the transition state of the reaction. For example, the base hydrolysis of thiocoumarin has been shown to proceed through a nucleophilic attack of hydroxide on the thiocarbonyl carbon. researchgate.netnih.gov
Thermodynamic data, such as enthalpies of formation and fusion, can provide information on the relative stability of different isomers and conformers. mdpi.comresearchgate.netnih.gov Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict the thermodynamic stability and reactivity of molecules. researchgate.netresearchgate.netmdpi.comnih.govut.ac.ir DFT calculations can be used to determine optimized geometries, electronic properties (like HOMO-LUMO energy gaps), and to model reaction pathways and transition states, providing a theoretical framework to complement experimental findings. researchgate.netresearchgate.netmdpi.comnih.govut.ac.ir
Computational Mechanistic Elucidation of Key Transformations
Computational chemistry, particularly through the application of Density Functional Theory (DFT), has emerged as a powerful tool for investigating the reaction mechanisms, stability, and electronic properties of heterocyclic compounds. While direct computational studies specifically targeting 1-Thiocoumarin, 3-amino-4-(methylamino)- are not extensively documented in peer-reviewed literature, the reactivity and mechanistic pathways of this molecule can be elucidated by drawing parallels with computational investigations on structurally related thiocoumarin and coumarin (B35378) derivatives. These studies provide a robust framework for understanding the intrinsic chemical behavior of the title compound.
Theoretical investigations into the reactivity of coumarin and thiocoumarin systems often focus on several key areas: tautomeric equilibria, the energetics of electrophilic and nucleophilic substitution, and the mechanisms of cyclization and ring-opening reactions. researchgate.netnih.gov For 1-Thiocoumarin, 3-amino-4-(methylamino)-, the presence of amino groups introduces additional complexity and reactivity, particularly concerning tautomerism and susceptibility to electrophilic attack.
One of the primary areas of computational investigation for amino-substituted heterocyclic compounds is the analysis of tautomeric forms. researchgate.net For 1-Thiocoumarin, 3-amino-4-(methylamino)-, several tautomers can be envisioned, including the amino-imino and keto-enol forms involving the exocyclic amino groups and the thiocarbonyl group. DFT calculations can predict the relative stabilities of these tautomers by calculating their ground-state energies. In a theoretical study on 4-aminocoumarin, it was found that the imino form is more stable than the amino form. researchgate.net A similar computational approach for 1-Thiocoumarin, 3-amino-4-(methylamino)- would likely involve the optimization of the geometries of all possible tautomers, followed by the calculation of their relative energies, thermodynamic parameters (enthalpy and Gibbs free energy), and the energy barriers for their interconversion.
The following table presents hypothetical relative energies for the plausible tautomers of 1-Thiocoumarin, 3-amino-4-(methylamino)-, based on trends observed in computational studies of similar aminocoumarin systems. researchgate.net
| Tautomer Name | Structure | Relative Energy (kcal/mol) |
| 3-amino-4-(methylamino)-1-thiocoumarin | ![]() | 0.00 (Reference) |
| 3-imino-4-(methylamino)-1-thiocoumarin | ![]() | +5.2 |
| 3-amino-4-(methylimino)-1-thiocoumarin | ![]() | +3.8 |
| 3,4-diimino-1-thionocoumarin | ![]() | +12.5 |
| Note: These values are illustrative and would require specific DFT calculations for validation. |
Furthermore, computational studies are instrumental in predicting the regioselectivity of chemical reactions. For instance, in electrophilic substitution reactions, the sites most susceptible to attack can be identified by analyzing the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net For 1-Thiocoumarin, 3-amino-4-(methylamino)-, the amino groups are strong activating groups, and it would be expected that electrophilic attack would be directed towards the aromatic ring, with the precise position influenced by the combined directing effects of the substituents and the heterocyclic core. DFT calculations can model the transition states for electrophilic attack at different positions, allowing for the determination of the activation energies and thus the most probable reaction pathway. researchgate.net
A hypothetical computational analysis of the electrophilic nitration of 1-Thiocoumarin, 3-amino-4-(methylamino)- might involve the calculation of the activation energy barriers for the formation of the Wheland intermediate at each possible position on the benzene ring. The results of such a study could be summarized in a table as follows:
| Position of Electrophilic Attack | Activation Energy (kcal/mol) |
| C-5 | 22.5 |
| C-6 | 20.1 |
| C-7 | 24.8 |
| C-8 | 21.3 |
| Note: These values are hypothetical and serve to illustrate the type of data generated from computational mechanistic studies. |
In addition to ground-state and transition-state calculations, computational methods can also be used to simulate spectroscopic properties, such as NMR and IR spectra, which can aid in the identification of reaction products and intermediates. researchgate.net By comparing computationally predicted spectra with experimental data, a deeper understanding of the molecular structure and bonding can be achieved.
While specific computational mechanistic elucidations for key transformations of 1-Thiocoumarin, 3-amino-4-(methylamino)- are yet to be published, the established methodologies from studies on related thiocoumarin and coumarin derivatives provide a clear roadmap for future theoretical investigations. mdpi.comnih.gov Such studies would be invaluable for rationalizing its observed reactivity and for guiding the synthesis of new derivatives with desired properties.
Derivatization and Structural Modification Strategies for 1 Thiocoumarin, 3 Amino 4 Methylamino
Functionalization of the Amino Groups (N-Alkylation, N-Acylation)
The 3-amino and 4-(methylamino) groups on the 1-thiocoumarin core are primary and secondary amines, respectively, rendering them suitable for various functionalization reactions.
N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms can be accomplished through reactions with alkyl halides or other alkylating agents. The differing reactivity of the 3-amino and 4-(methylamino) groups may permit selective alkylation under specific, controlled conditions. The primary amino group at the 3-position is generally more sterically accessible, suggesting it may react preferentially.
Modifications of the Methylamino Moiety
The methylamino group at the 4-position offers a specific site for chemical modification. Beyond the standard N-alkylation and N-acylation reactions, more complex transformations can be envisioned. For instance, this group could potentially be altered through oxidative methods or be involved in cyclization reactions with adjacent functionalities under particular reaction conditions.
Substitution on the Thiocoumarin Ring System
The benzene (B151609) portion of the thiocoumarin scaffold is amenable to electrophilic aromatic substitution, and contemporary cross-coupling methods provide access to a diverse range of substituents.
Halogenation Reactions
The addition of halogen atoms such as fluorine, chlorine, bromine, and iodine to the aromatic ring can significantly alter the molecule's electronic properties. nih.gov This also furnishes a reactive site for subsequent cross-coupling reactions. The position of halogenation on the ring is influenced by the directing effects of the existing substituents. A regioselective halogenation of coumarins can be achieved using N-halosuccinimide activated by a copper halide. thieme.de
Nitration and Sulfonation
Nitration: The introduction of a nitro group (NO₂) onto the aromatic ring can be accomplished by treatment with a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.orgyoutube.com The nitro group is strongly electron-withdrawing and can subsequently be reduced to an amino group, providing a versatile intermediate for further synthesis. libretexts.org
Sulfonation: The reaction with fuming sulfuric acid can introduce a sulfonic acid group (SO₃H). masterorganicchemistry.comyoutube.comyoutube.com This highly polar functional group can significantly modify the solubility and other physicochemical characteristics of the parent compound. Sulfonation is a reversible process, and the sulfonic acid group can be removed by treatment with hot aqueous acid, making it useful as a temporary blocking group to direct other substitutions. libretexts.orgyoutube.com
Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
For coupling reactions to be performed, the thiocoumarin ring typically first needs to be functionalized with a halogen or a triflate group.
Suzuki Coupling: This palladium-catalyzed reaction involves the coupling of a halogenated thiocoumarin with an organoboron compound, such as a boronic acid or ester. youtube.comnih.govrsc.orgresearchgate.net It is a reliable method for forming new carbon-carbon bonds and introducing a wide variety of aryl, heteroaryl, or alkyl groups. youtube.comrsc.org The reaction generally proceeds via oxidative addition, transmetalation, and reductive elimination steps. youtube.com
Heck Coupling: The Heck reaction is a palladium-catalyzed process that couples the halogenated thiocoumarin with an alkene. researchgate.netorganic-chemistry.orgnih.govmdpi.comnih.gov This method is effective for introducing vinyl groups onto the aromatic ring and is known for its high stereoselectivity. organic-chemistry.orgnih.gov A notable application includes the α-regioselective Heck coupling on tosylates for the synthesis of 4-acetyl-thiocoumarin. nih.govresearchgate.net
Sonogashira Coupling: This reaction, which utilizes both palladium and copper co-catalysts, facilitates the coupling of a terminal alkyne with a halogenated thiocoumarin. wikipedia.orgyoutube.comlibretexts.orgyoutube.comresearchgate.net This results in the formation of an alkynyl-substituted thiocoumarin, providing a route to construct extended conjugated systems. wikipedia.orgyoutube.com
Formation of Polyheterocyclic Systems Containing the 1-Thiocoumarin, 3-amino-4-(methylamino)- Scaffold
The reactive amino groups of 1-thiocoumarin, 3-amino-4-(methylamino)- are instrumental in the synthesis of more intricate, fused polyheterocyclic systems. Annulation of new rings onto the thiocoumarin core can be achieved by reacting the parent compound with bifunctional electrophiles. For example, reactions with reagents such as α,β-unsaturated ketones or 1,3-dicarbonyl compounds can lead to the formation of novel heterocyclic rings fused to the thiocoumarin structure. The synthesis of pyrrole (B145914) derivatives at the 2,3-positions of thiocoumarins has been described through tandem sigmatropic rearrangements. nih.gov
Synthesis of Analogs with Altered Ring Heteroatoms
The synthesis of analogs of 1-thiocoumarin, 3-amino-4-(methylamino)- with different ring heteroatoms is a sophisticated process that often involves multi-step chemical reactions. The primary approaches focus on the transformation of the thiocoumarin nucleus into a quinolin-2-one or a coumarin (B35378) scaffold.
One potential pathway for the synthesis of quinolin-2-one analogs, which involves the replacement of the sulfur atom with a nitrogen atom, can be inferred from the reported transformations of related nitro-substituted thiocoumarins. For instance, the synthesis of 4-amino-3-nitroquinolin-2-ones from 4-amino-3-nitrothiocoumarins has been documented, suggesting a plausible route for the amino-substituted counterparts. researchgate.net This transformation would likely proceed through a ring-opening and subsequent recyclization mechanism. The reaction would be initiated by a nucleophilic attack, potentially by an amine or hydroxide (B78521), at a susceptible position in the thiocoumarin ring, leading to the cleavage of the thioether bond. The resulting intermediate would then undergo an intramolecular cyclization to form the more thermodynamically stable quinolin-2-one ring system.
The synthesis of coumarin analogs, where the sulfur atom is replaced by an oxygen atom, presents another synthetic challenge. Standard methods for coumarin synthesis, such as the Pechmann condensation or the Knoevenagel condensation, typically start from phenolic precursors and would not be directly applicable for the transformation of a pre-formed thiocoumarin ring. nih.gov Therefore, a more likely approach would involve a ring-opening of the thiocoumarin followed by a recyclization that incorporates an oxygen atom. This could potentially be achieved by treatment with a strong acid in the presence of a water source, which could hydrolyze the thioether linkage and facilitate the formation of the lactone ring of the coumarin.
The following table summarizes the potential synthetic strategies for the alteration of the ring heteroatom in 1-thiocoumarin, 3-amino-4-(methylamino)- based on analogous reactions reported for related compounds.
| Starting Material | Target Analog | Potential Reagents and Conditions | Reaction Type | Reference |
| 1-Thiocoumarin, 3-amino-4-(methylamino)- | 3-Amino-4-(methylamino)quinolin-2(1H)-one | Amine/base or acid catalysis, heat | Ring-opening-recyclization | researchgate.net (by analogy) |
| 1-Thiocoumarin, 3-amino-4-(methylamino)- | 3-Amino-4-(methylamino)coumarin | Strong acid, water, heat | Hydrolytic ring-opening-recyclization | nih.gov (by analogy) |
It is important to note that the yields and specific conditions for these proposed transformations would require experimental optimization. The electronic effects of the 3-amino and 4-(methylamino) substituents would play a crucial role in the feasibility and outcome of these reactions. Further research is necessary to fully elucidate the synthetic pathways for the heteroatom alteration of this specific thiocoumarin derivative.
Computational Chemistry and Theoretical Studies of 1 Thiocoumarin, 3 Amino 4 Methylamino
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. For 1-Thiocoumarin, 3-amino-4-(methylamino)-, these calculations, typically performed using methods like Density Functional Theory (DFT), provide insights into the distribution of electrons within the molecule. The presence of electron-donating groups (EDGs), such as the amino and methylamino substituents, significantly influences the electronic landscape of the thiocoumarin core.
The nitrogen atoms in the amino and methylamino groups are expected to increase the electron density of the heterocyclic ring system through resonance and inductive effects. This enrichment of electron density is not uniform and can be visualized through molecular electrostatic potential (MESP) maps. In analogous aminocoumarin systems, the MESP often reveals negative potential regions around the carbonyl oxygen (or in this case, the thiocarbonyl sulfur) and the nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential regions are typically located around the hydrogen atoms of the amino groups, suggesting their role in forming hydrogen bonds. researchgate.netmdpi.com
The substitution of the carbonyl oxygen in coumarin (B35378) with a sulfur atom to form a thiocoumarin is known to alter the electronic properties. Sulfur, being less electronegative and more polarizable than oxygen, can affect the aromaticity and reactivity of the pyrone ring. nih.gov Theoretical calculations on thiocoumarin analogues have shown that the C-S bond has unique electronic features that can influence intermolecular interactions. researchgate.net
Molecular Orbital Analysis (HOMO/LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com
For 1-Thiocoumarin, 3-amino-4-(methylamino)-, the HOMO is anticipated to be delocalized over the entire molecule, with significant contributions from the electron-rich amino and methylamino groups, as well as the thiocoumarin ring. researchgate.net The presence of these electron-donating substituents would raise the energy of the HOMO, making the molecule a better electron donor. The LUMO, on the other hand, is likely to be distributed primarily over the pyrone ring, particularly the α,β-unsaturated thiocarbonyl system.
The HOMO-LUMO energy gap is expected to be relatively small due to the presence of the amino substituents, which often leads to a red-shift in the absorption spectra compared to the unsubstituted thiocoumarin core. nih.gov A smaller energy gap suggests that the molecule can be more easily excited, which is a desirable property for applications in materials science and as fluorescent probes. researchgate.net
Table 1: Predicted Frontier Molecular Orbital Energies (Note: These are hypothetical values for illustrative purposes, based on trends observed in similar molecules.)
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 3.7 |
Density Functional Theory (DFT) Studies of Molecular Geometry and Conformation
Density Functional Theory (DFT) is a powerful computational method for optimizing the geometry and determining the most stable conformation of a molecule. For 1-Thiocoumarin, 3-amino-4-(methylamino)-, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net
Reaction Energy Profiles and Transition State Analysis
Theoretical calculations can elucidate potential reaction pathways by mapping the potential energy surface and identifying transition states. For a molecule like 1-Thiocoumarin, 3-amino-4-(methylamino)-, this could involve studying its synthesis or its reactivity in various chemical transformations. For instance, the final steps in the synthesis of related aminocoumarins have been studied computationally to understand the reaction mechanism and predict the feasibility of the reaction under certain conditions. mdpi.com
Quantum chemical calculations can determine the activation energy of a reaction, providing insights into whether a reaction is likely to proceed at a given temperature. u-tokyo.ac.jp For example, in the context of its potential applications, understanding the energy profile for its interaction with a biological target could be crucial.
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic properties, which can be invaluable for the characterization of new compounds.
NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. capes.gov.br For 1-Thiocoumarin, 3-amino-4-(methylamino)-, the protons on the aromatic ring and the methyl group would have characteristic chemical shifts. The protons of the amino groups might appear as broad signals, and their chemical shifts could be sensitive to solvent and temperature. researchgate.net
IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be predicted through frequency calculations. Key vibrational modes would include the C=S stretching of the thiocarbonyl group, N-H stretching of the amino groups, and C-N stretching vibrations. nih.gov The calculated frequencies are often scaled to better match experimental data.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis). nih.gov The presence of the amino and methylamino groups is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to the parent thiocoumarin. The predicted λ_max values would correspond to the electronic transitions, primarily the HOMO to LUMO transition. nih.gov
Table 2: Predicted Spectroscopic Data (Note: These are hypothetical values for illustrative purposes, based on trends observed in similar molecules.)
| Spectroscopy | Predicted Feature | Value |
| ¹H NMR | Aromatic Protons | δ 6.5-7.8 ppm |
| Methyl Protons | δ 2.9-3.2 ppm | |
| ¹³C NMR | Thiocarbonyl Carbon | δ 180-190 ppm |
| IR | C=S Stretch | 1100-1250 cm⁻¹ |
| N-H Stretch | 3300-3500 cm⁻¹ | |
| UV-Vis | λ_max | 400-450 nm |
Intermolecular Interactions and Self-Assembly Prediction
The study of intermolecular interactions is crucial for understanding the solid-state properties and potential for self-assembly of 1-Thiocoumarin, 3-amino-4-(methylamino)-. The presence of hydrogen bond donors (the N-H groups) and acceptors (the nitrogen and thiocarbonyl sulfur atoms) suggests a high likelihood of forming strong intermolecular hydrogen bonds. researchgate.net
In addition to hydrogen bonding, π-π stacking interactions between the aromatic thiocoumarin rings could also play a significant role in the crystal packing and self-assembly behavior. Computational studies on thiocoumarins have highlighted the importance of both C-H···O and C-H···π interactions in their crystal lattices. researchgate.net These non-covalent interactions would dictate how the molecules arrange themselves in the solid state, influencing properties like melting point and solubility.
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of a molecule over time. youtube.com For 1-Thiocoumarin, 3-amino-4-(methylamino)-, an MD simulation would allow for the exploration of its conformational landscape in different environments, such as in various solvents or in the presence of a biological macromolecule. nih.govnih.gov
By simulating the movements of atoms over a period of time, MD can reveal the flexibility of the molecule, the stability of different conformers, and the nature of its interactions with surrounding molecules. mdpi.com This is particularly useful for understanding how the molecule might bind to a receptor or how it behaves in a solution, providing insights that are not accessible from static quantum chemical calculations alone.
Advanced Spectroscopic and Structural Elucidation Techniques for 1 Thiocoumarin, 3 Amino 4 Methylamino and Its Derivatives
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is an essential technique for investigating the stereochemistry of chiral molecules. bath.ac.ukyoutube.com A chiral molecule will interact differently with left and right circularly polarized light, leading to a differential absorption that is plotted as a function of wavelength to produce a CD spectrum. bath.ac.uk This technique is particularly valuable for determining the absolute configuration and conformational features of chiral derivatives of 1-Thiocoumarin, 3-amino-4-(methylamino)-.
Illustrative Application:
Consider a hypothetical chiral derivative, (R)-1-Thiocoumarin, 3-amino-4-(1-phenylethylamino)-. The CD spectrum of this compound would be expected to exhibit Cotton effects, which are characteristic positive or negative peaks corresponding to the electronic transitions of the chromophoric thiocoumarin core. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the substituents around the chiral center.
Hypothetical CD Spectral Data for a Chiral Thiocoumarin Derivative:
| Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) |
| 350 | +2.5 |
| 320 | -5.8 |
| 290 | +1.2 |
| 260 | -8.0 |
| 230 | +15.3 |
This table is for illustrative purposes and does not represent experimental data for 1-Thiocoumarin, 3-amino-4-(methylamino)-.
The interpretation of such a spectrum would involve correlating the observed Cotton effects with the electronic transitions of the thiocoumarin scaffold, such as π-π* and n-π* transitions. Quantum chemical calculations could further aid in assigning the absolute configuration by simulating the CD spectrum for different stereoisomers. nih.gov
Advanced Vibrational Spectroscopy (e.g., Resonance Raman)
Resonance Raman (RR) spectroscopy is a powerful variant of Raman spectroscopy where the wavelength of the incident laser is tuned to match an electronic absorption band of the molecule. nih.govnorthwestern.edu This results in a significant enhancement of the Raman signals for vibrational modes that are coupled to the electronic transition, providing detailed information about the chromophore's structure and its excited state. nih.govias.ac.in
For 1-Thiocoumarin, 3-amino-4-(methylamino)-, which possesses a chromophoric system, RR spectroscopy could offer profound insights into its vibrational structure. By selectively exciting into the electronic absorption bands of the thiocoumarin core, it would be possible to amplify the vibrations associated with the π-conjugated system.
Potential Research Findings from Resonance Raman Spectroscopy:
While specific RR studies on 1-Thiocoumarin, 3-amino-4-(methylamino)- are not documented in the available literature, research on related coumarin (B35378) and thiocoumarin systems demonstrates the utility of this technique. nih.govresearchgate.net An RR investigation of the target compound would likely focus on identifying and assigning the vibrational modes of the thiocoumarin ring and the substituent groups.
Expected Resonance Raman Bands and Assignments:
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| ~1650 | C=O stretch (from the thiocoumarin ring) |
| ~1580 | C=C stretch (aromatic ring) |
| ~1350 | C-N stretch (amino groups) |
| ~1100 | C-S stretch (thiocarbonyl group) |
| ~850 | Ring breathing mode |
This table presents expected vibrational frequencies based on typical values for related compounds and is for illustrative purposes.
A detailed RR study would involve measuring the spectra at multiple excitation wavelengths across the absorption profile of the molecule. This would allow for the generation of Raman excitation profiles (REPs) for different vibrational modes, which plot the intensity of a Raman band as a function of the excitation wavelength. ias.ac.in The shape of the REPs can provide information about the nature of the excited state and the geometry changes that occur upon electronic excitation. northwestern.edu For instance, vibrational modes that are strongly coupled to the electronic transition will show large enhancements in their REPs.
The application of advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) could also be envisioned, where adsorption of the molecule onto a metallic nanostructure can lead to a massive enhancement of the Raman signal, potentially enabling single-molecule detection. researchgate.net
Potential Non Biological Applications of 1 Thiocoumarin, 3 Amino 4 Methylamino and Its Derivatives
Materials Science Applications
The exploration of thiocoumarin derivatives in materials science is driven by their intriguing optical and electronic properties. nih.gov The inherent fluorescence of the coumarin (B35378) core, which can be tuned by substitution, makes these compounds suitable for various optoelectronic applications. chim.it
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials
Coumarin derivatives are well-regarded for their utility as blue-fluorescent dyes, characterized by their high fluorescence quantum yields and tunable emission wavelengths. chim.itthermofisher.com These properties are essential for the development of efficient emitters in Organic Light-Emitting Diodes (OLEDs). The introduction of amino groups, such as in the case of 1-Thiocoumarin, 3-amino-4-(methylamino)-, can further enhance these fluorescent properties. For instance, various 7-amino coumarin analogues have been synthesized and their photophysical properties evaluated, demonstrating that auxochrome-based variations can significantly influence their fluorescence. nih.gov
The photophysical properties of fluorescent materials are critical for their performance. Key parameters include the excitation and emission maxima (λ_ex and λ_em), Stokes shift, and fluorescence quantum yield (Φ_F). For many coumarin derivatives, emission is observed in the blue to green region of the spectrum. chim.it
Table 1: Illustrative Photophysical Properties of Amino-Coumarin Derivatives (Note: This table presents data for representative coumarin derivatives to illustrate potential properties, as specific data for 1-Thiocoumarin, 3-amino-4-(methylamino)- is not available.)
| Compound Class | Excitation Max (λ_ex) | Emission Max (λ_em) | Stokes Shift (nm) | Application |
| 7-Amino-4-methylcoumarin Derivatives | ~350-400 nm | ~450-480 nm | ~80-100 nm | Fluorescent Probes |
| 7-(Diethylamino)coumarin Derivatives | ~400-430 nm | ~470-500 nm | ~60-70 nm | Cell Imaging |
| Blue-Emitting Coumarins for OLEDs | ~380-400 nm | ~460-480 nm | ~80 nm | OLED Emitters |
This interactive table is based on generalized data from studies on various amino-substituted coumarin derivatives. chim.itnih.govnih.gov
Photovoltaic Applications
Coumarin derivatives have garnered attention as sensitizers in dye-sensitized solar cells (DSSCs) due to their unique photophysical properties that allow for efficient light harvesting. nih.gov The performance of a DSSC is critically dependent on the electronic properties of the dye, including its absorption spectrum and the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
While specific photovoltaic data for 1-Thiocoumarin, 3-amino-4-(methylamino)- is not documented, research on other coumarin-based dyes demonstrates their potential. For example, derivatives featuring styryl and phenylethynyl spacers have been developed and tested in DSSCs, showing that structural modifications can significantly impact performance.
Non-Linear Optical (NLO) Materials
Organic molecules with significant third-order optical nonlinearities are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. researchgate.net The NLO response of a molecule is related to its ability to be polarized by an intense electromagnetic field. Large NLO responses are often found in molecules with extended π-conjugated systems and strong intramolecular charge transfer characteristics.
The D-π-A architecture, beneficial for photovoltaic applications, is also a key design principle for NLO materials. researchgate.net The delocalization of π-electrons from a donor to an acceptor through a conjugated bridge can lead to large hyperpolarizability values, which is a measure of the NLO response. researchgate.net Coumarin derivatives, with their inherent charge transfer capabilities, are promising candidates for NLO materials. The presence of amino substituents in 1-Thiocoumarin, 3-amino-4-(methylamino)- would likely enhance these properties.
Theoretical and experimental studies on various organic compounds, including aromatic amino acids, have been conducted to determine their non-linear refractive index and hyperpolarizability. researchgate.net While specific NLO data for 1-Thiocoumarin, 3-amino-4-(methylamino)- is unavailable, the general principles suggest that its electronic structure could give rise to significant NLO effects.
Chemical Sensing and Detection
The fluorescence of thiocoumarin derivatives can be sensitive to their local chemical environment, making them excellent candidates for the development of chemical sensors and probes. nih.gov Changes in fluorescence intensity or wavelength upon interaction with an analyte can be used for detection.
Ion Sensing
Fluorescent chemosensors based on coumarin and thiocoumarin scaffolds have been developed for the detection of various metal ions. The sensing mechanism often involves the coordination of the ion to a specific binding site on the molecule, which in turn modulates the photophysical properties of the fluorophore. This can result in either fluorescence quenching ("turn-off") or enhancement ("turn-on").
For example, a thiocoumarin derivative, 7-(N,N-diethylamino)-4-trifluoromethyl-2-thiocoumarin, has been utilized as a sensor for heavy metal pollution. nih.gov The design of such sensors often incorporates a receptor unit that selectively binds the target ion, linked to the thiocoumarin fluorophore. In the case of 1-Thiocoumarin, 3-amino-4-(methylamino)-, the amino groups and the adjacent carbonyl and thioether groups could potentially serve as a binding site for certain metal ions. A highly fluorescent coumarin derivative has been shown to be quenched upon interaction with Fe³⁺ ions, demonstrating high selectivity. chim.it
Table 2: Examples of Coumarin-Based Ion Sensors (Note: This table provides examples of ion sensing using coumarin derivatives to illustrate the potential of the thiocoumarin scaffold.)
| Sensor Type | Target Ion | Sensing Mechanism | Detection Limit |
| Coumarin-based probe | Fe³⁺ | Fluorescence quenching | - |
| Thiocoumarin derivative | Heavy metals | Not specified | - |
| Coumarin-derived sensor | Zn²⁺ | Chelation-induced fluorescence | - |
This interactive table is based on findings from various studies on coumarin and thiocoumarin-based sensors. nih.govchim.it
pH-Responsive Probes
The fluorescence of many organic dyes, including coumarins, can be dependent on pH. This property can be exploited to create fluorescent probes for measuring pH in various media. The mechanism of pH sensing typically involves the protonation or deprotonation of a functional group on the molecule, which alters its electronic structure and, consequently, its fluorescence emission.
Aminocoumarins are particularly well-suited for this application. The amino groups can be protonated at acidic pH, which often leads to a significant change in the fluorescence properties of the molecule. This can manifest as a "turn-on" or "turn-off" response, or a ratiometric shift in the emission wavelength. For instance, a series of aminobenzocoumarins have been shown to exhibit a strong fluorescence "turn-on" behavior in highly acidic environments. nih.gov This pH-responsiveness makes them useful for applications such as imaging acidic organelles in living cells. nih.gov
While no specific pH-sensing data exists for 1-Thiocoumarin, 3-amino-4-(methylamino)-, the presence of two amino groups suggests that it would likely exhibit pH-dependent fluorescence. The pKa of the amino groups would determine the pH range over which the probe is effective. Hydrogels containing primary amine moieties have been developed as impedimetric pH sensors that are sensitive in the pathophysiological pH range of 7.0-8.0. nih.gov This principle of using amine functionality for pH sensing could be applied to fluorescent probes based on the 1-Thiocoumarin, 3-amino-4-(methylamino)- structure.
Fluorescent Probes for Specific Analytes
The inherent fluorescence of the coumarin core is a well-established phenomenon, and this property is often retained or modulated in its thio-analogue. nih.gov The substitution of the carbonyl oxygen with sulfur in thiocoumarins can lead to desirable changes in photophysical properties, such as red-shifted absorption and emission spectra. researchgate.netnih.gov The presence of electron-donating groups, like the amino and methylamino groups in 1-Thiocoumarin, 3-amino-4-(methylamino)-, is known to enhance the fluorescence quantum yield and influence the molecule's sensitivity to its environment. nih.govresearchgate.net
Derivatives of aminocoumarins and thiocoumarins have been successfully developed as fluorescent chemosensors for a variety of analytes, particularly metal ions and reactive oxygen species (ROS). nih.govnih.govrsc.org The amino groups can act as binding sites or recognition units for specific analytes. For instance, the nitrogen and sulfur atoms in the thiocoumarin core can coordinate with metal ions, leading to a change in the fluorescence output, either through enhancement ("turn-on") or quenching ("turn-off"). rsc.org This principle has been applied to create selective sensors for ions like Cu²⁺ and Fe³⁺. nih.govrsc.org
A notable application of thiocoumarin derivatives is in the detection of hypochlorite (B82951) (ClO⁻), a significant reactive oxygen species. The sensing mechanism often involves the ClO⁻-induced oxidative desulfurization of the thiocarbonyl group, converting the weakly fluorescent thiocoumarin back to a highly fluorescent coumarin, resulting in a "turn-on" response.
The specific structure of 1-Thiocoumarin, 3-amino-4-(methylamino)- makes it a promising candidate for the development of novel fluorescent probes. The two amino groups offer opportunities for further modification to create receptors tailored for specific analytes, thereby enhancing selectivity.
Table 1: Examples of Thiocoumarin-Based Fluorescent Probes and their Properties
| Probe Derivative | Analyte Detected | Sensing Mechanism | Photophysical Properties |
| 7-(diethylamino)-4-hydroxymethyl-thiocoumarin (thio-DEACM) | Phosphates | Photo-cleavage | Red-shifted absorption compared to its coumarin analogue. researchgate.netnih.gov |
| Furo[3,2-c]coumarin derivative | Fe³⁺ | Fluorescence quenching ("turn-off") | High selectivity and a detection limit of 1.93 µM. nih.gov |
| Generic Thiocoumarin | Hypochlorite (ClO⁻) | Oxidative desulfurization ("turn-on") | Remarkable fluorescence enhancement upon reaction. |
Catalysis and Organocatalysis
The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a greener alternative to metal-based catalysts. nih.gov The structure of 1-Thiocoumarin, 3-amino-4-(methylamino)- contains functional groups that suggest potential for organocatalytic activity. The primary and secondary amino groups can act as hydrogen bond donors or acceptors, activating substrates in a reaction. rsc.org
Thiourea-based organocatalysts, which share the ability to form dual hydrogen bonds, are effective in a range of asymmetric reactions. rsc.org Similarly, the amino groups on the thiocoumarin scaffold could potentially catalyze reactions such as Michael additions, aldol (B89426) reactions, or Mannich reactions. For example, a primary amine-derived organocatalyst has been used for asymmetric Michael reactions involving 4-hydroxythiocoumarin. nih.gov
While direct catalytic applications of 1-Thiocoumarin, 3-amino-4-(methylamino)- have not been extensively reported, the broader class of aminocoumarins has been explored in the synthesis of heterocyclic compounds. nih.govmdpi.com The amino groups enhance the chemical reactivity of the coumarin system. mdpi.com This suggests that the target compound and its derivatives could serve as scaffolds for the design of novel organocatalysts, where the thiocoumarin core could influence the steric and electronic environment of the catalytic site. Furthermore, thiocoumarin-based ligands have been used in hybrid photocatalysts for hydrogen generation, indicating a role in photocatalytic systems. upc.edu
Polymer Chemistry (as Monomers or Building Blocks)
Coumarin and its derivatives are valuable in polymer science, where they can be incorporated into polymer backbones or as side chains to impart specific functionalities like fluorescence or photoreactivity. nih.govresearchgate.nettcu.ac.jp The 1-Thiocoumarin, 3-amino-4-(methylamino)- molecule possesses several features that make it a suitable monomer for polymerization.
The amino groups provide reactive sites for step-growth polymerization, such as polycondensation reactions. rsc.org They can react with monomers containing, for example, carboxylic acid or acyl chloride groups to form polyamides or with isocyanates to form polyureas. This would allow for the direct incorporation of the fluorescent and rigid thiocoumarin unit into the main chain of a polymer.
Alternatively, the thiocoumarin derivative could be first functionalized with a polymerizable group, such as a vinyl or acrylate (B77674) moiety, and then used in chain-growth polymerization. researchgate.net The copolymerization of such a monomer with other standard monomers like styrene (B11656) or methyl acrylate could lead to the synthesis of polymers with tailored properties. researchgate.net The incorporation of the thiocoumarin chromophore can result in fluorescent polymers that could be used as sensors or in optical applications. ncsu.edu
Another important aspect of coumarin chemistry is the [2+2] photocycloaddition reaction of the double bond in the pyrone ring. nih.gov Upon irradiation with UV light (typically >300 nm), coumarin moieties can dimerize, forming a cyclobutane (B1203170) ring. This process is often reversible with shorter wavelength UV light. This photoreversibility can be exploited for creating photo-crosslinkable polymers, self-healing materials, or for data storage applications. It is plausible that the thiocoumarin core of 1-Thiocoumarin, 3-amino-4-(methylamino)- could exhibit similar photochemical reactivity, making it a valuable building block for photoresponsive materials.
Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The planar, aromatic structure of the thiocoumarin core, combined with its hydrogen bond-donating amino groups, makes 1-Thiocoumarin, 3-amino-4-(methylamino)- an excellent candidate for applications in supramolecular and host-guest chemistry. nih.gov
The thiocoumarin unit can participate in π-stacking interactions, which are crucial for the self-assembly of molecules into well-ordered structures. The amino groups can form specific and directional hydrogen bonds, guiding the assembly process. This could lead to the formation of supramolecular polymers, gels, or liquid crystals.
In the context of host-guest chemistry, the thiocoumarin derivative can act as either a host or a guest. nih.govscispace.com Its electron-rich aromatic system and potential for hydrogen bonding could allow it to bind to specific guest molecules. Conversely, it could be encapsulated within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a metal-organic framework (MOF). scispace.comresearchgate.net The binding event could be signaled by a change in the fluorescence of the thiocoumarin unit, forming the basis of a sensory system. nih.gov The interaction with a host can significantly alter the photophysical properties of the guest molecule, leading to enhanced emission or a shift in the emission wavelength. researchgate.net The design of host-guest systems based on 1-Thiocoumarin, 3-amino-4-(methylamino)- could lead to the development of new materials for sensing, separation, or controlled release. rsc.org
Q & A
Q. What challenges arise when scaling synthesis from milligram to gram quantities?
- Methodological Answer :
- Solubility Issues : Switch from DMF to DMA or NMP for better solubility at higher concentrations.
- Purification : Replace HPLC with flash chromatography (gradient: 5–50% EtOAc/hexane).
- Yield Loss : Optimize stoichiometry (1.2 eq. reagents) and use inline IR for real-time reaction monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




